Cas no 104774-88-1 (4-(3-Fluorophenyl)piperidine)

4-(3-Fluorophenyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-(3-Fluorophenyl)piperidine
- 4-(3-Fluoro-phenyl)-piperidine
- Piperidine,4-(3-fluorophenyl)-
- Piperidine,4-(3-fluorophenyl)
- Q-102119
- EN300-146316
- 104774-88-1
- BCYGJJOHAFKLLF-UHFFFAOYSA-N
- AKOS000209085
- FT-0630288
- CS-0171125
- BB 0253452
- AS-37432
- DTXSID00551082
- 4-(3-fluoro-phenyl)-piperidine, AldrichCPR
- F8880-3544
- MFCD05189920
- SCHEMBL378006
- AB21594
- Piperidine, 4-(3-fluorophenyl)-
- DB-031657
- 4-(3-fluorophenyl)-piperidine
- DTXCID60501866
-
- MDL: MFCD05189920
- インチ: InChI=1S/C11H14FN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2
- InChIKey: BCYGJJOHAFKLLF-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)F)C2CCNCC2
計算された属性
- 精确分子量: 179.11100
- 同位素质量: 179.111027613g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 154
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.048
- Boiling Point: 256 ºC
- フラッシュポイント: 108 ºC
- PSA: 12.03000
- LogP: 2.62150
4-(3-Fluorophenyl)piperidine Security Information
4-(3-Fluorophenyl)piperidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-(3-Fluorophenyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-146316-0.1g |
4-(3-fluorophenyl)piperidine |
104774-88-1 | 95.0% | 0.1g |
$34.0 | 2025-02-21 | |
Enamine | EN300-146316-0.5g |
4-(3-fluorophenyl)piperidine |
104774-88-1 | 95.0% | 0.5g |
$75.0 | 2025-02-21 | |
Life Chemicals | F8880-3544-10g |
4-(3-fluorophenyl)piperidine |
104774-88-1 | 95%+ | 10g |
$730.0 | 2023-09-06 | |
Life Chemicals | F8880-3544-2.5g |
4-(3-fluorophenyl)piperidine |
104774-88-1 | 95%+ | 2.5g |
$260.0 | 2023-09-06 | |
Fluorochem | 040343-10g |
4-(3-Fluoro-phenyl)-piperidine |
104774-88-1 | 97% | 10g |
£846.00 | 2022-03-01 | |
AstaTech | 58671-1/G |
4-(3-FLUORO-PHENYL)-PIPERIDINE |
104774-88-1 | 97% | 1g |
$164 | 2023-09-16 | |
AstaTech | 58671-10/G |
4-(3-FLUORO-PHENYL)-PIPERIDINE |
104774-88-1 | 97% | 10g |
$740 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10025-5G |
4-(3-fluorophenyl)piperidine |
104774-88-1 | 95% | 5g |
¥ 4,752.00 | 2023-03-16 | |
Fluorochem | 040343-5g |
4-(3-Fluoro-phenyl)-piperidine |
104774-88-1 | 97% | 5g |
£564.00 | 2022-03-01 | |
Ambeed | A303648-10g |
4-(3-Fluorophenyl)piperidine |
104774-88-1 | 97% | 10g |
$725.0 | 2024-04-26 |
4-(3-Fluorophenyl)piperidine 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
4-(3-Fluorophenyl)piperidineに関する追加情報
4-(3-Fluorophenyl)piperidine (CAS No. 104774-88-1): A Comprehensive Overview
4-(3-Fluorophenyl)piperidine, also known by its CAS registry number 104774-88-1, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the piperidine family, which is a six-membered ring containing one nitrogen atom. The presence of a fluorine atom at the 3-position of the phenyl ring introduces unique electronic and steric properties, making it a versatile building block for various applications.
The synthesis of 4-(3-fluorophenyl)piperidine has been extensively studied, with researchers exploring both traditional and modern methodologies to optimize its production. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched versions of this compound, which are highly valuable in drug discovery and chiral catalysis. For instance, a study published in *Angewandte Chemie* demonstrated the use of palladium-catalyzed cross-coupling reactions to synthesize this compound with high enantioselectivity.
One of the most notable applications of 4-(3-fluorophenyl)piperidine is in the field of medicinal chemistry. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including antidepressants, antipsychotics, and analgesics. Its ability to modulate serotonin and dopamine receptors makes it particularly relevant in the development of CNS (central nervous system) drugs. A recent study in *Journal of Medicinal Chemistry* highlighted its potential as a lead compound for treating neuropathic pain due to its unique binding profile at voltage-gated sodium channels.
In addition to its pharmacological applications, 4-(3-fluorophenyl)piperidine has found utility in materials science. Researchers have investigated its use as a precursor for constructing advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and stability, making them promising candidates for gas storage and separation applications. A paper in *Nature Communications* reported the successful incorporation of this compound into MOFs with unprecedented surface areas.
The electronic properties of 4-(3-fluorophenyl)piperidine have also been leveraged in organic electronics. Its ability to act as a n-type semiconductor has been exploited in the development of thin-film transistors (TFTs) and organic photovoltaics (OPVs). Recent studies published in *Advanced Materials* demonstrated that films prepared from this compound exhibit excellent charge transport properties, paving the way for its use in next-generation electronic devices.
From an environmental standpoint, 4-(3-fluorophenyl)piperidine has been studied for its biodegradability and ecotoxicological profile. Research conducted by environmental chemists has shown that this compound undergoes rapid microbial degradation under aerobic conditions, reducing its potential ecological impact. These findings are particularly relevant for industries involved in chemical manufacturing and waste management.
In conclusion, 4-(3-fluorophenyl)piperidine (CAS No. 104774-88-1) is a multifaceted compound with applications spanning multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable tool for researchers across various fields. As ongoing studies continue to uncover new potentials for this compound, its role in scientific innovation is expected to grow significantly.
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